Cas no 87740-11-2 (Benzene, 1-[[(4-chlorophenyl)methyl]thio]-3-nitro-)

Benzene, 1-[[(4-chlorophenyl)methyl]thio]-3-nitro- structure
87740-11-2 structure
Product Name:Benzene, 1-[[(4-chlorophenyl)methyl]thio]-3-nitro-
CAS No:87740-11-2
MF:C13H10ClNO2S
MW:279.742001056671
CID:652858
PubChem ID:71412233
Update Time:2025-04-19

Benzene, 1-[[(4-chlorophenyl)methyl]thio]-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[[(4-chlorophenyl)methyl]thio]-3-nitro-
    • 1-[(4-chlorophenyl)methylsulfanyl]-3-nitrobenzene
    • 87740-11-2
    • 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene
    • DTXSID20831797
    • Inchi: 1S/C13H10ClNO2S/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2
    • InChI Key: YLPBYMCXDVBFKA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CSC1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 279.0120774g/mol
  • Monoisotopic Mass: 279.0120774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 71.1Ų
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